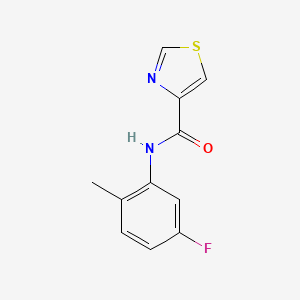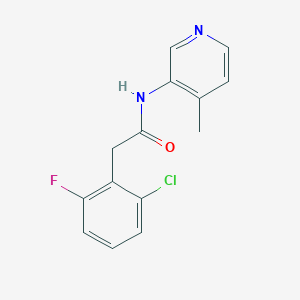![molecular formula C16H17N5O B12242733 5-(1H-indazol-5-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine](/img/structure/B12242733.png)
5-(1H-indazol-5-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-indazol-5-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine is a complex organic compound that has garnered attention in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-indazol-5-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and high yield .
Chemical Reactions Analysis
Types of Reactions
5-(1H-indazol-5-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Typical reagents are sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Reagents can vary widely but often include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions could result in a variety of substituted indazole or pyrimidine compounds .
Scientific Research Applications
5-(1H-indazol-5-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1H-indazol-5-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors. The pathways involved could include modulation of signal transduction pathways, alteration of gene expression, or inhibition of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
5-((1H-indazol-3-yl)methylene)-2-thioxoimidazolidin-4-one: Known for its anti-psoriasis activity.
2-(1H-Indazol-1-yl)quinoline: Used in selective oxidation reactions.
Uniqueness
What sets 5-(1H-indazol-5-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C16H17N5O |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
5-(1H-indazol-5-yl)-N-(oxolan-2-ylmethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C16H17N5O/c1-2-14(22-5-1)10-19-16-17-7-13(8-18-16)11-3-4-15-12(6-11)9-20-21-15/h3-4,6-9,14H,1-2,5,10H2,(H,20,21)(H,17,18,19) |
InChI Key |
UJCNVOYSMXPEEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC2=NC=C(C=N2)C3=CC4=C(C=C3)NN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-fluorophenyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12242656.png)

![6-Fluoro-3-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]-1,2-benzoxazole](/img/structure/B12242662.png)
![3-Fluoro-6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-2-methylpyridine](/img/structure/B12242667.png)
![N-benzyl-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B12242675.png)
![4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine](/img/structure/B12242676.png)

![2-[5-(2-Chlorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine](/img/structure/B12242693.png)
![N-tert-butyl-5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B12242699.png)
![2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12242700.png)
![5-Methoxy-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B12242722.png)
![4-Benzyl-1-{imidazo[1,2-b]pyridazin-6-yl}piperidine](/img/structure/B12242726.png)


